molecular formula C15H13N3O4 B11531651 N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide

N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide

Cat. No.: B11531651
M. Wt: 299.28 g/mol
InChI Key: OJVDKIZEKRQNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a methyl group at the 3-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide typically involves the reaction of 3-methylbenzoyl chloride with 2-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 3-Methylbenzoyl-2-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Oxidation: 3-Carboxybenzoyl-2-nitrobenzohydrazide.

Scientific Research Applications

N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active site of enzymes, leading to inhibition of enzyme activity. The nitro group can also participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Methylbenzoyl)-2-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-(3-Methylbenzoyl)-2-chlorobenzohydrazide: Similar structure but with a chloro group instead of a nitro group.

    N’-(3-Methylbenzoyl)-2-methoxybenzohydrazide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N’-(3-Methylbenzoyl)-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups also enhances its potential as a versatile intermediate in organic synthesis and its applications in various fields of research.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N'-(3-methylbenzoyl)-2-nitrobenzohydrazide

InChI

InChI=1S/C15H13N3O4/c1-10-5-4-6-11(9-10)14(19)16-17-15(20)12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)

InChI Key

OJVDKIZEKRQNQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.